4,6-Dibromo-2,1-benzothiazol-3-amine
Description
Properties
IUPAC Name |
4,6-dibromo-2,1-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEIJZJQYHDIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(SN=C21)N)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine in Glacial Acetic Acid
A mixture of 2-aminobenzothiazole and bromine (2.2 equivalents) in glacial acetic acid under reflux for 6–8 hours yields 4,6-Dibromo-2,1-benzothiazol-3-amine. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as both the electrophile and solvent. Key parameters include:
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Temperature : 80–100°C to prevent side reactions like over-bromination.
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Stoichiometry : Excess bromine (>2 equivalents) reduces yield due to tribrominated byproducts.
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Workup : Quenching with ice water followed by neutralization with sodium bicarbonate isolates the crude product, which is purified via recrystallization (ethanol/water).
Hydrobromic Acid-Mediated Bromination
An alternative employs hydrobromic acid (HBr) as a solvent and catalyst. In this method, 2-aminobenzothiazole reacts with bromine (2.1 equivalents) in 45% HBr under reflux for 3–4 hours. The acidic medium enhances bromine’s electrophilicity, accelerating substitution.
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Advantages : Reduced side products compared to acetic acid systems.
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Purification : Filtration and recrystallization from chloroform yield high-purity crystals.
Mechanochemical Synthesis
Emerging approaches use solvent-free mechanochemical grinding to minimize waste. Zinc oxide nanoparticles catalyze the bromination of 2-aminobenzothiazole with N-bromosuccinimide (NBS) in a ball mill.
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Conditions : 30 minutes of grinding at 25 Hz.
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Stoichiometry : 2.2 equivalents of NBS ensure complete dibromination.
Industrial-Scale Production
Large-scale synthesis prioritizes cost and safety. Continuous flow reactors enable precise control over bromine addition and temperature.
Flow Reactor Protocol
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Reactants : 2-aminobenzothiazole and bromine dissolved in HBr.
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Parameters :
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Residence time: 20 minutes.
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Temperature: 90°C.
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Pressure: 2 bar to prevent bromine vaporization.
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Output : 85% yield with >98% purity after inline filtration.
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Bromine/Acetic Acid | Br₂, CH₃COOH | Glacial Acetic Acid | 80–100°C | 65–75% | 95% |
| HBr/Bromine | Br₂, HBr | 45% HBr | 100°C | 80–85% | 98% |
| Mechanochemical (NBS) | NBS, ZnO nanoparticles | Solvent-free | Ambient | 70–75% | 97% |
| Flow Reactor | Br₂, HBr | HBr | 90°C | 85% | 98% |
Optimization Strategies
Stoichiometric Control
Excess bromine (>2.2 equivalents) leads to 4,6,7-tribromo derivatives, necessitating precise dosing via automated pumps in industrial settings.
Catalytic Enhancements
Adding iron(III) bromide (FeBr₃, 5 mol%) in HBr-mediated reactions accelerates bromination, reducing reaction time to 2 hours with 88% yield.
Purification Techniques
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Recrystallization : Ethanol/water mixtures remove unreacted starting material.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves dibrominated products from mono- or tri-brominated impurities.
Challenges and Solutions
Over-Bromination
Cause : Excess bromine or prolonged reaction times.
Mitigation : Quenching with sodium thiosulfate after 4 hours limits tribromination.
Corrosive Reagents
Safety : HBr and bromine require corrosion-resistant reactors (e.g., Hastelloy).
Alternative : NBS in mechanochemical methods reduces corrosion risks.
Recent Advances
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2,1-benzothiazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted benzothiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 4,6-Dibromo-2,1-benzothiazol-3-amine. These compounds have shown significant effectiveness against various gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) indicates that modifications in the benzothiazole scaffold can enhance antimicrobial efficacy.
Case Study: Antimicrobial Evaluation
A study synthesized several derivatives of 4,6-Dibromo-2,1-benzothiazol-3-amine and evaluated their antimicrobial activity. The results demonstrated that certain modifications led to increased potency against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics.
1.2 Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. In a study involving various benzothiazole derivatives, it was found that some compounds exhibited significant anticonvulsant activity in animal models . This activity is attributed to the ability of these compounds to modulate neurotransmitter systems involved in seizure activity.
Case Study: Anticonvulsant Screening
In a controlled study using the maximal electroshock method on mice, specific derivatives of 4,6-Dibromo-2,1-benzothiazol-3-amine showed high protection rates against induced seizures, indicating their potential as therapeutic agents for epilepsy.
Materials Science Applications
2.1 Organic Semiconductor Synthesis
4,6-Dibromo-2,1-benzothiazol-3-amine serves as a building block in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in light-emitting diodes (LEDs) and photovoltaic devices . The compound's bromine substituents enhance its electron transport capabilities.
Case Study: LED Fabrication
Research has demonstrated that incorporating 4,6-Dibromo-2,1-benzothiazol-3-amine into polymer matrices significantly improves the performance of organic light-emitting diodes (OLEDs). The devices exhibited higher efficiency and stability compared to those made with conventional materials.
Summary of Findings
The following table summarizes the applications of 4,6-Dibromo-2,1-benzothiazol-3-amine across various fields:
| Application Area | Activity | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against gram-negative bacteria |
| Anticonvulsant Activity | Significant seizure protection in animal models | |
| Materials Science | Organic Semiconductor Synthesis | Enhances performance in OLEDs and photovoltaic devices |
Mechanism of Action
The mechanism by which 4,6-Dibromo-2,1-benzothiazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzothiazole ring play crucial roles in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Halogenation Effects
- Bromine vs.
- Positional Isomerism : Bromine at positions 4 and 6 (as in the target compound) may confer greater steric bulk compared to bromine at position 2 in imidazo-thiadiazole derivatives (), influencing regioselectivity in substitution reactions .
Heterocyclic Framework Variations
- Benzothiazole vs.
- Saturated vs. Aromatic Systems : The tetrahydrobenzothiazole derivative () lacks full aromatic conjugation, reducing UV absorption and photostability but improving solubility in aqueous media .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,6-Dibromo-2,1-benzothiazol-3-amine, and how are intermediates characterized?
- Methodology : A common approach involves diazotization and coupling reactions. For example, diazotization of 2-aminobenzothiazole derivatives using sodium nitrite and sulfuric acid (0–5°C), followed by coupling with phenolic or benzoic acid derivatives in alkaline/acidic media. Key intermediates are characterized via melting points, elemental analysis, FT-IR, UV-Vis (λmax ~400–500 nm for azo derivatives), and (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Precautions : Maintain strict temperature control during diazotization to avoid side reactions like diazo compound decomposition .
Q. How is the purity of 4,6-Dibromo-2,1-benzothiazol-3-amine validated in laboratory settings?
- Methodology : Use a combination of chromatographic (TLC, HPLC) and spectroscopic techniques. For example, TLC with ethyl acetate/hexane (3:7) as a mobile phase to monitor reaction progress. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]), while elemental analysis ensures stoichiometric C/H/N/Br ratios .
Q. What are the key physicochemical properties critical for handling this compound?
- Properties :
- Melting Point : ~109–111°C (analogous benzoxadiazole derivatives) .
- Solubility : Low in water; soluble in DMSO, DMF, or ethanol under heating.
- Stability : Light-sensitive; store in amber vials at –20°C to prevent bromine substitution or degradation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for 4,6-Dibromo-2,1-benzothiazol-3-amine derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and regioselectivity in electrophilic substitutions. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., antimicrobial enzymes) .
- Case Study : DFT analysis of analogous compounds revealed dihedral angles (~78.3°) between aromatic and heterocyclic planes, influencing conjugation and reactivity .
Q. What strategies resolve contradictions in spectral data for brominated benzothiazoles?
- Approach :
Cross-Validation : Compare shifts with calculated values (e.g., ACD/Labs or ChemDraw predictions).
X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., bromine vs. chlorine) via single-crystal diffraction (analogous structures show centrosymmetric packing) .
Isotopic Labeling : Use -labeled intermediates to trace coupling reaction pathways .
Q. How is the biological activity of 4,6-Dibromo-2,1-benzothiazol-3-amine evaluated in drug discovery?
- Protocols :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli (96-well plate, 24 h incubation).
- Enzyme Inhibition : Measure IC against α-glucosidase or COX-2 using colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .
- Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity .
Q. What advanced techniques characterize crystalline or amorphous forms of this compound?
- Techniques :
- PXRD : Differentiate polymorphs via distinct diffraction peaks (e.g., 2θ = 15–30°).
- DSC/TGA : Analyze thermal stability (decomposition onset ~200°C for benzothiazole analogs) .
- Solid-State NMR : Resolve Br···N non-covalent interactions influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
